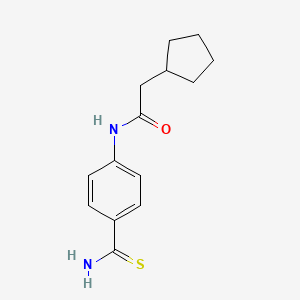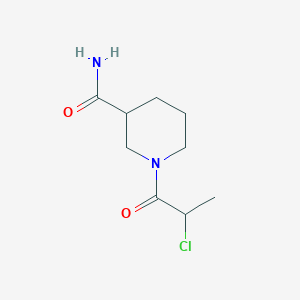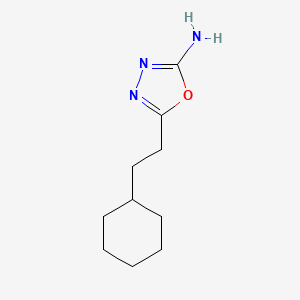![molecular formula C13H13NO5S B3362871 3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 1016683-19-4](/img/structure/B3362871.png)
3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid
Descripción general
Descripción
3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid is a chemical compound with the CAS Number: 1016683-19-4 . It has a molecular weight of 295.32 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO5S/c1-20(17,18)10-4-2-9(3-5-10)11-8-14-12(19-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.Aplicaciones Científicas De Investigación
Antioxidant Capacity Assays
Compounds with specific structural motifs, such as those found in "3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid," can be part of studies related to antioxidant capacity. For instance, the ABTS/PP decolorization assay is a method used to measure the antioxidant capacity of various substances, indicating that compounds with certain functionalities might interact in these systems either as antioxidants or as reactive species in the assay mechanisms (Ilyasov et al., 2020).
Methane Oxidation and Environmental Applications
Research into methane oxidation, particularly in the context of microbial communities, could have implications for the environmental applications of related compounds. For example, the study of microbial communities mediating the anaerobic oxidation of methane with sulfate highlights the ecological importance and potential biotechnological applications of understanding these processes, which could extend to the study of chemical compounds that interact with such systems (Niemann & Elvert, 2008).
Biotechnological Applications of Methanotrophs
The utilization of methane by methanotrophs for the production of valuable bioproducts, including single-cell proteins, biopolymers, and lipids, provides a framework for the potential biotechnological applications of compounds that could be derived from or interact with methane and its metabolic pathways. This area of research shows promise for the conversion of greenhouse gases into useful products, with implications for compounds that might facilitate these processes (Strong, Xie, & Clarke, 2015).
Photocatalytic and Redox-Mediated Environmental Remediation
Compounds with specific functional groups could play roles in photocatalytic or redox-mediated processes for the remediation of organic pollutants. The study of redox mediators in the treatment of various pollutants by enzymes, for example, highlights the potential for compounds to act as mediators or catalysts in environmental remediation processes, enhancing the efficiency of degradation of recalcitrant compounds (Husain & Husain, 2007).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mecanismo De Acción
Target of Action
The primary target of 3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid is the lymphocyte function-associated antigen-1 (LFA-1) . LFA-1 is a cell surface protein found on leukocytes and plays a crucial role in the immune response, including T-cell activation and migration .
Mode of Action
This compound acts as an antagonist of LFA-1 . It binds to LFA-1, blocking its interaction with its cognate ligand, intercellular adhesion molecule-1 (ICAM-1) . ICAM-1 may be overexpressed in certain conditions, such as dry eye disease . The interaction between LFA-1 and ICAM-1 can contribute to the formation of an immunological synapse, resulting in T-cell proliferation/activation and migration to target tissues .
Biochemical Pathways
The compound’s action on LFA-1 disrupts the T-cell recruitment, activation, and proinflammatory cytokine release associated with conditions like dry eye syndrome . By inhibiting these processes, the compound can alleviate symptoms and prevent further damage.
Result of Action
The result of the compound’s action is the reduction of inflammation and alleviation of symptoms in conditions like dry eye syndrome . By blocking the LFA-1/ICAM-1 interaction, the compound interferes with the ocular inflammatory cycle, protecting the corneal surface and alleviating symptoms .
Propiedades
IUPAC Name |
3-[5-(4-methylsulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-20(17,18)10-4-2-9(3-5-10)11-8-14-12(19-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLHBCGFCSGYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,21-diethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4(9),5,7,12,14,16,18(23),19,21,26(30),27-tridecaene-11,25-dione](/img/structure/B3362796.png)
![4-Propoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3362801.png)
![7,19-diethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4(9),5,7,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B3362804.png)









![3-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3362868.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline](/img/structure/B3362878.png)
